2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide
CAS No.: 680213-87-0
Cat. No.: VC7921208
Molecular Formula: C16H14ClF3N2O3
Molecular Weight: 374.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 680213-87-0 |
---|---|
Molecular Formula | C16H14ClF3N2O3 |
Molecular Weight | 374.74 g/mol |
IUPAC Name | 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C16H14ClF3N2O3/c1-24-11-5-3-4-9(13(11)25-2)8-22-15(23)12-10(16(18,19)20)6-7-21-14(12)17/h3-7H,8H2,1-2H3,(H,22,23) |
Standard InChI Key | FPFDJSOIYLKALC-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OC)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F |
Canonical SMILES | COC1=CC=CC(=C1OC)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key functional groups:
-
Chloro substituent at the 2-position of the pyridine ring, enhancing electrophilic reactivity.
-
Trifluoromethyl group at the 4-position, contributing to metabolic stability and lipophilicity .
-
2,3-Dimethoxybenzyl moiety attached via an amide bond, enabling hydrogen bonding and π-π stacking interactions .
The molecular formula is inferred as C₁₈H₁₈ClF₃N₂O₃ based on analogs such as 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide . Adjusting for the 2,3-dimethoxy substitution, the molar mass approximates 402.8 g/mol, consistent with trifluoromethylnicotinamide derivatives .
Physicochemical Properties
While experimental data for the 2,3-dimethoxy isomer is scarce, comparisons to structurally related compounds reveal:
Property | Value (Estimated) | Source Compound |
---|---|---|
Melting Point | 160–165°C | 4-(Trifluoromethyl)nicotinamide |
LogP (Lipophilicity) | 2.8–3.2 | Nicotinamide analogs |
Aqueous Solubility | <1 mg/mL | Chlorinated nicotinamides |
The trifluoromethyl group significantly increases hydrophobicity, while the dimethoxybenzyl side chain may improve membrane permeability .
Synthesis and Reactivity
Synthetic Pathways
The synthesis likely follows a multi-step protocol common to nicotinamide derivatives:
-
Pyridine Core Functionalization: Chlorination at the 2-position and trifluoromethylation at the 4-position via radical or nucleophilic substitution .
-
Amide Bond Formation: Coupling 2-chloro-4-(trifluoromethyl)nicotinic acid with 2,3-dimethoxybenzylamine using carbodiimide reagents .
-
Purification: Chromatographic separation to isolate the target compound from regioisomers .
Key challenges include controlling regioselectivity during chlorination and minimizing hydrolysis of the trifluoromethyl group under basic conditions .
Chemical Reactivity
The compound participates in reactions typical of its functional groups:
-
Nucleophilic Aromatic Substitution: Chlorine at the 2-position is susceptible to displacement by amines or alkoxides.
-
Reductive Amination: The benzylamine moiety allows for further derivatization via reductive alkylation .
-
Oxidative Degradation: The trifluoromethyl group is resistant to oxidation, enhancing metabolic stability .
Biological Activity and Mechanisms
Anticancer Activity
While direct evidence is lacking, related compounds inhibit kinases and apoptotic pathways:
-
PI3K/Akt/mTOR Inhibition: Trifluoromethyl groups stabilize interactions with ATP-binding pockets .
-
HDAC Modulation: Benzylamide moieties act as zinc-binding groups in histone deacetylase inhibition .
Comparative Analysis with Structural Analogs
The 2,3-dimethoxy configuration in the target compound may offer superior pharmacokinetics compared to 3,5-dimethoxy isomers due to reduced steric hindrance .
Applications in Drug Development
Lead Optimization
-
Solubility Enhancement: Ethyl or PEG-based substitutions on the benzylamine nitrogen .
-
Protease Resistance: Trifluoromethyl groups reduce susceptibility to cytochrome P450 metabolism .
Targeted Delivery Systems
-
Nanoparticle Encapsulation: Liposomal formulations improve bioavailability of hydrophobic nicotinamides .
-
Prodrug Strategies: Phosphate esters of the hydroxyl group enable sustained release .
Challenges and Future Directions
Synthetic Scalability
Current limitations include:
Toxicity Profiling
Preliminary studies on analogs indicate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume